molecular formula C18H17NO6 B2880384 Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate CAS No. 881582-85-0

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B2880384
CAS No.: 881582-85-0
M. Wt: 343.335
InChI Key: CWOYRENNRKBYOV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is a research chemical with the molecular formula C18H17NO6 and a molecular weight of 343.33 g/mol . This compound is known for its utility in various scientific research applications due to its unique chemical structure and properties.

Chemical Reactions Analysis

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy and acetyl groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding characteristics.

Properties

IUPAC Name

methyl 2-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)7-8-15(16)25-11-17(21)19-14-6-4-3-5-13(14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYRENNRKBYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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